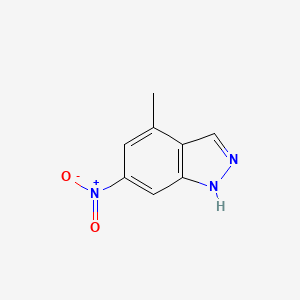

4-methyl-6-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUROJHPRPDTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway of 4-methyl-6-nitro-1H-indazole

An In-depth Technical Guide to the Synthesis of 4-methyl-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. Recognizing the critical challenge of regiochemical control in the functionalization of the indazole nucleus, this document evaluates two distinct synthetic strategies. The first pathway involves the preparation of a 4-methyl-1H-indazole intermediate followed by direct electrophilic nitration. This route is critically analyzed with respect to its inherent limitations in regioselectivity. The second, and recommended, pathway employs a regiochemically defined aniline precursor, thereby circumventing the challenges of isomeric separation and ensuring an unambiguous route to the target compound. Detailed experimental protocols, mechanistic discussions, and process visualizations are provided to equip researchers with the necessary knowledge for a successful synthesis.

Introduction: The Challenge of Regioselective Indazole Synthesis

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] The synthesis of specifically substituted indazoles, such as this compound, presents a significant synthetic challenge, primarily centered on achieving regiochemical control. The introduction of substituents onto the benzene portion of the indazole ring via electrophilic aromatic substitution is often complicated by the interplay of directing effects from both the existing substituents and the fused pyrazole ring. This guide explores the practical synthesis of this compound, offering a critical perspective on a direct functionalization approach and presenting a robust, regiocontrolled alternative.

Pathway 1: Synthesis via Direct Nitration - A Study in Regiochemical Complexity

A logical, albeit problematic, approach to the target molecule involves a two-step sequence: the synthesis of the 4-methyl-1H-indazole core, followed by nitration.

Step 2.1: Synthesis of 4-methyl-1H-indazole Precursor

The Jacobson indazole synthesis provides a classic and reliable method for constructing the indazole core from ortho-alkylanilines.[2] In this proposed protocol, 2,5-dimethylaniline serves as the starting material. The mechanism involves the diazotization of the primary amine, followed by an intramolecular cyclization that engages the adjacent methyl group to form the pyrazole ring.

-

Acetylation: In a three-necked flask equipped with a mechanical stirrer and thermometer, slowly add 2,5-dimethylaniline (1.0 eq.) to a cooled (0-5 °C) mixture of glacial acetic acid (3 vol.) and acetic anhydride (2.0 eq.). Allow the exothermic reaction to proceed while maintaining the temperature below 20 °C.

-

Nitrosation & Diazotization: Cool the resulting solution of N-acetyl-2,5-dimethylaniline to 0-5 °C. Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of water. Add the sodium nitrite solution dropwise to the cooled, stirred reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous stirring is essential to manage the exothermic nature of the diazotization.

-

Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. The color of the solution will typically darken as the reaction progresses.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice (~10 vol.). A precipitate of crude 4-methyl-1H-indazole will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-methyl-1H-indazole.

Step 2.2: Electrophilic Nitration of 4-methyl-1H-indazole

With the precursor in hand, the next step is the introduction of a nitro group. A standard method for nitration is the use of a nitrating mixture of concentrated nitric and sulfuric acids.

-

Dissolution: In a flask cooled in an ice-salt bath to 0 °C, slowly add 4-methyl-1H-indazole (1.0 eq.) to concentrated sulfuric acid (4-5 vol.) with stirring. Ensure complete dissolution.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 vol.) at 0 °C. Add this mixture dropwise to the solution of 4-methyl-1H-indazole, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The nitrated products will precipitate. Neutralize the solution cautiously with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to complete precipitation.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. This crude product will be a mixture of nitroisomers. Separation of these isomers requires careful column chromatography.

Critical Analysis of Regioselectivity

The primary drawback of Pathway 1 is the lack of regiochemical control during the nitration step. The outcome of electrophilic aromatic substitution on 4-methyl-1H-indazole is governed by two competing electronic effects:

-

The C4-Methyl Group (-CH₃): This is an electron-donating group, which activates the benzene ring towards electrophilic attack. It is a classic ortho-, para- director, meaning it directs incoming electrophiles to the C5 and C7 positions.[3]

-

The Fused Pyrazole Ring: This heterocyclic system is electron-withdrawing in nature, deactivating the benzene ring. Its deactivating influence is most strongly felt at the positions meta to the points of fusion, which are C4 and C6.[4]

The strong activating and directing effect of the methyl group is expected to dominate, leading to the nitronium ion (NO₂⁺) preferentially attacking the more electron-rich C5 and C7 positions. The desired C6 position is electronically disfavored. Therefore, this pathway is predicted to yield a complex mixture of isomers, with 4-methyl-5-nitro-1H-indazole and 4-methyl-7-nitro-1H-indazole as the major products. The target this compound would likely be a minor component, making isolation difficult and resulting in a very low overall yield.

Pathway 2: A Regiochemically Controlled Synthesis (Recommended)

To overcome the ambiguity of direct nitration, a superior strategy is to construct the indazole ring from a starting material that already contains the required substituents in the correct positions. This approach provides absolute control over the final product's regiochemistry.

Rationale and Starting Material

The ideal precursor for this pathway is 3,5-dimethyl-4-nitroaniline . This commercially available compound[5] possesses the necessary arrangement of functional groups: an amino group for diazotization, a methyl group ortho to the amine for cyclization, and the nitro and second methyl groups at the positions that will become C6 and C4 of the indazole, respectively.

Synthesis of this compound

The synthesis is a one-pot procedure involving the diazotization of 3,5-dimethyl-4-nitroaniline and subsequent in-situ cyclization. This method is adapted from well-established protocols for indazole synthesis from substituted anilines.[6]

-

Dissolution: In a flask suitable for the scale of the reaction, dissolve 3,5-dimethyl-4-nitroaniline (1.0 eq.) in glacial acetic acid (15-20 vol.). Stir at room temperature until a homogeneous solution is obtained.

-

Diazotization/Cyclization: Cool the solution to 15-20 °C using an ice-water bath. In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (1.2 eq.). Add the sodium nitrite solution to the aniline solution all at once with vigorous stirring. It is critical to maintain the reaction temperature below 25 °C during this exothermic addition.[7]

-

Reaction Completion: Continue stirring the mixture for 15-30 minutes, during which a precipitate may begin to form. Allow the reaction mixture to stand at room temperature for 3 days to ensure complete cyclization.

-

Work-up and Isolation: Concentrate the solution under reduced pressure (e.g., on a rotary evaporator) to remove the bulk of the acetic acid. Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.

| Reagent/Material | Molar Mass ( g/mol ) | Pathway 1 Starting Material | Molar Mass ( g/mol ) | Pathway 2 Starting Material |

| 2,5-Dimethylaniline | 121.18 | ✓ | 166.18 | 3,5-Dimethyl-4-nitroaniline |

| Acetic Anhydride | 102.09 | ✓ | ||

| Sodium Nitrite | 69.00 | ✓ | 69.00 | Sodium Nitrite |

| Nitric Acid | 63.01 | ✓ | ||

| Sulfuric Acid | 98.08 | ✓ | ||

| Glacial Acetic Acid | 60.05 | ✓ | 60.05 | Glacial Acetic Acid |

| Table 1: Comparison of key starting materials and reagents for the two synthetic pathways. |

digraph "Pathway 2" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];A[label="3,5-Dimethyl-4-nitroaniline\n(Regiochemically Defined Precursor)"]; B[label="Diazonium Salt Intermediate\n(Unstable, in-situ)"]; C [label="this compound\n(Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B[label=" NaNO₂\n Glacial Acetic Acid "]; B -> C [label=" Intramolecular\n Cyclization "];

}

Conclusion and Recommendation

While the synthesis of this compound via direct nitration of 4-methyl-1H-indazole is a theoretically possible route, it is fraught with significant regiochemical challenges that lead to the formation of a complex isomeric mixture, low yields of the desired product, and difficult purification steps. This guide strongly advises against this pathway for preparative purposes.

The recommended and most scientifically sound approach is the regiocontrolled synthesis starting from 3,5-dimethyl-4-nitroaniline. This pathway offers an unambiguous, efficient, and reliable method for obtaining the target molecule with high purity. By building the desired substitution pattern into the starting material, the issues of regioselectivity are completely avoided, providing a robust protocol suitable for researchers and drug development professionals.

References

-

Gaikwad, N. D., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1453–1459. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from Chemistry LibreTexts. [Link]

-

Huisgen, R., & Bast, K. (1962). INDAZOLE. Organic Syntheses, 42, 69. [Link]

-

Kostyuchenko, A. S., et al. (2010). Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. Russian Chemical Bulletin, 59(1), 184-191. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from Organic Chemistry Tutor. [Link]

-

Smith, M. B. (n.d.). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

Sources

- 1. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 2. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-dimethyl-4-nitroaniline | 34761-82-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-6-Nitro-1H-Indazole

Foreword: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, stands as a "privileged scaffold" in the landscape of drug discovery and development.[1] Its unique electronic properties and conformational rigidity allow it to engage in a multitude of biological interactions, most notably with protein kinases, which has led to the successful development of several approved anti-cancer therapeutics.[2] The strategic introduction of substituents onto the indazole core is a key tactic for modulating a compound's pharmacological profile. The addition of a nitro group, as seen in 4-methyl-6-nitro-1H-indazole, significantly influences the molecule's electronic and steric properties, offering a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights for researchers and professionals in drug development.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its core physicochemical properties can be reliably predicted based on its structure and data from closely related analogues.[1]

| Property | Value | Source |

| CAS Number | 885520-77-4 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Physical State | Expected to be a solid powder at room temperature | Inferred from analogues[3] |

| Melting Point | Not specified, but likely >150°C | Inferred from analogues[3] |

| logP (Octanol/Water) | ~1.5 - 2.0 (Predicted) | Inferred from analogues[4] |

| Water Solubility | Low (Predicted) | Inferred from analogues[4] |

The structure, characterized by a methyl group at the 4-position and a nitro group at the 6-position of the 1H-indazole core, dictates its reactivity and potential for intermolecular interactions. The nitro group is a strong electron-withdrawing group, which will influence the acidity of the N-H proton and the nucleophilicity of the pyrazole ring.

Synthesis and Purification

Proposed Synthetic Workflow

A logical synthetic pathway would commence with 2,5-dimethyl-3-nitroaniline. This starting material contains the requisite methyl and nitro groups in the correct relative positions for the formation of the target indazole.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 2,5-dimethyl-3-nitroaniline in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.[5]

-

Diazotization: While maintaining the temperature at approximately 0°C, add a solution of sodium nitrite in water dropwise to the stirred solution.[5] The formation of an immediate precipitate is anticipated.[5]

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure complete cyclization.[5]

-

Isolation: The resulting precipitate is isolated by filtration. The collected solid should be washed with water to remove any residual acid and salts.[5]

-

Purification: The crude product can be further purified by column chromatography on silica gel to yield the final, pure this compound.[2]

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral data, based on analysis of related nitro- and methyl-substituted indazoles, are summarized below.[6][7]

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl group protons (δ ~2.5 ppm).- A downfield singlet for the C3-H proton.- Aromatic protons on the benzene ring, with chemical shifts and coupling patterns influenced by the positions of the methyl and nitro groups.- A broad singlet for the N-H proton, which may exchange with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon (δ ~20-25 ppm).- Aromatic carbon signals, with the carbon attached to the nitro group being significantly deshielded.- Signals for the pyrazole ring carbons. |

| IR Spectroscopy | - A broad N-H stretching band (~3200-3400 cm⁻¹).- Characteristic asymmetric and symmetric stretching bands for the nitro group (~1530 and ~1350 cm⁻¹).- C-H and C=C stretching bands in the aromatic region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 177.16 g/mol . |

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the electron-rich pyrazole ring and the electron-deficient nitro-substituted benzene ring.

Reactivity of the Indazole Core

The nitrogen atoms of the pyrazole ring are the primary sites for electrophilic attack and alkylation. Studies on the reaction of nitro-indazoles with formaldehyde in acidic conditions have shown that substitution typically occurs at the N1 position.[8][9] This is a crucial consideration for further functionalization of the molecule.

Caption: Key reactive sites on the this compound scaffold.

Note: As I cannot render images, the DOT script above is a template. A proper implementation would include the 2D structure of the molecule with arrows pointing to the reactive sites.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a valuable synthetic handle for introducing further diversity into the molecule, for example, through amide bond formation or diazotization reactions.

Potential Applications in Drug Discovery

Indazole derivatives are well-established as potent inhibitors of protein kinases.[2] The this compound scaffold possesses key features that make it an attractive starting point for the development of kinase inhibitors:

-

Hydrogen Bonding: The N-H and nitro groups can participate in hydrogen bonding interactions within a kinase active site.

-

Aromatic Interactions: The bicyclic ring system can engage in π-π stacking and hydrophobic interactions.

-

Vectors for Optimization: The N1 position and the potential amino group (after reduction of the nitro group) provide clear vectors for chemical modification to enhance potency and selectivity.[2]

While no specific biological data for this compound has been reported, its structural similarity to known kinase inhibitors suggests it is a promising candidate for screening in cancer and inflammatory disease research programs.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety data for related nitroaromatic compounds, the following recommendations apply:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Storage: Store in a cool, dry place away from incompatible materials.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methods, and its chemical properties, particularly the reactivity of the indazole core and the nitro group, offer numerous opportunities for the creation of diverse chemical libraries. Further investigation into the biological activity of derivatives of this scaffold is warranted and could lead to the discovery of novel therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.

- Benchchem. (n.d.). This compound | 885520-77-4.

- ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.

- Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.

- Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of 1H-Indazole, 6-nitro- (CAS 7597-18-4).

- PubChem. (n.d.). 1H-Indazole, 1-methyl-6-nitro-.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.

- Thermo Fisher Scientific. (2024). 6-Nitro-1H-indazole Safety Data Sheet.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

- 4. 1H-Indazole, 6-nitro- (CAS 7597-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 4-methyl-6-nitro-1H-indazole for Advanced Research

The indazole scaffold, a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in biologically active compounds.[1] Nitrogen-containing heterocycles are fundamental to drug discovery, and indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific functionalization of the indazole ring is critical in defining the compound's biological target and therapeutic utility.[1] This guide focuses on this compound, a specific derivative positioned as a valuable building block for synthesizing more complex molecules, particularly in the pursuit of novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity characterized by a methyl group at position 4 and a nitro group at position 6 of the indazole core.

-

CAS Number : 885520-77-4[]

-

Molecular Formula : C₈H₇N₃O₂

-

IUPAC Name : this compound

The structural arrangement of this molecule is depicted below:

Caption: Chemical structure of this compound.

A summary of its key computed and experimental properties is provided below.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | [4][5] |

| Physical State | Solid powder | [6] |

| Melting Point | 187-188°C (for 3-methyl-6-nitro isomer) | [6] |

| Boiling Point | 384.9±22.0°C (estimated for isomer) | [6] |

| Density | 1.437 g/cm³ (estimated for isomer) | [6] |

| LogP | 1.8 - 1.99 (for related isomers) | [][5] |

Synthesis and Mechanistic Considerations

A logical precursor for this synthesis is 2,5-dimethyl-3-nitroaniline. The synthesis would proceed via diazotization to form the indazole ring, a method that has been reported to produce the related 6-methyl-4-nitro-1H-indazole with a 52% yield.[7]

Caption: Plausible synthetic workflow for this compound.

Protocol: Synthesis of the Indazole Core

This protocol is adapted from the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline, a closely related transformation.[8]

-

Reaction Setup : In a reaction vessel equipped with an overhead stirrer and a cooling system, dissolve the starting material, 2,5-dimethyl-3-nitroaniline, in glacial acetic acid. Cool the solution to 0°C.

-

Diazotization : Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution at once to the cooled aniline solution while stirring vigorously. An immediate precipitate should be observed.

-

Causality: The acidic environment protonates sodium nitrite to form nitrous acid (HNO₂), which then reacts with the primary amine to form a diazonium salt. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the aromatic ring onto the diazonium group, leading to the formation of the indazole ring system.[9]

-

-

Reaction Progression : Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

-

Workup and Isolation : Upon completion, filter the precipitate. The resulting solid should be suspended in water, filtered again to remove acid residues, and dried under a vacuum to yield the crude product.

-

Purification : Further purification can be achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Applications in Drug Discovery and Development

Indazole derivatives are highly valued as pharmacologically active molecules.[1] Their scaffold is a versatile pharmacophore known to interact with various biological targets, most notably protein kinases.[7] this compound serves as a crucial intermediate or building block for creating more elaborate molecules designed to be potent and selective inhibitors.

For instance, the related compound 3-methyl-6-nitro-1H-indazole is a key precursor in the industrial synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[10] The methyl and nitro groups on the this compound ring can be strategically modified or used to direct further substitutions, allowing chemists to explore chemical space and optimize ligand-target interactions.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of derivatives synthesized from this compound, a common in vitro kinase assay can be employed. This protocol provides a general framework.

-

Compound Preparation : Prepare a stock solution of the test compound (synthesized from the indazole precursor) in dimethyl sulfoxide (DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Reaction Setup : In the wells of a microplate, add the target kinase enzyme, its specific substrate, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Reaction Initiation : Initiate the kinase reaction by adding adenosine triphosphate (ATP). Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time.

-

Detection : Stop the reaction. Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Luminescent-based assays that measure remaining ATP are common.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound and its isomers must be handled with appropriate care. The safety data for related nitroindazoles provides a strong basis for handling procedures.

| Hazard Class & Statement (for related compounds) | Precautionary Codes (Representative) |

| Acute Toxicity, Oral (Harmful) [5][11] | P264: Wash face, hands and any exposed skin thoroughly after handling. |

| Acute Toxicity, Dermal (Harmful) [5][11] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation [5][11] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Irritation [5][11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity, Inhalation (Harmful) [11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a strategically important heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its functionalized indazole core makes it a valuable precursor for the development of novel kinase inhibitors and other therapeutic agents. Understanding its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage its potential in drug discovery programs. The protocols and data presented in this guide provide a comprehensive technical foundation for the advanced application of this compound.

References

- Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.

- CAS 2942-40-7 4-Nitro-1H-indazole - Building Block. BOC Sciences.

- 1-Methyl-4-nitro-1H-indazole | CAS 26120-43-4. Santa Cruz Biotechnology.

- 4-Nitro-1H-indazole synthesis. ChemicalBook.

- Indazole Synthesis Procedure. Organic Syntheses.

- This compound | 885520-77-4. Benchchem.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290. PubChem.

- 3-Methyl-6-nitro-1h-indazole Safety D

- 6-METHYL-4-NITRO (1H)INDAZOLE CAS#: 857773-68-3. ChemicalBook.

- 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054. PubChem.

- Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological.

- 6-Bromo-4-nitro-1H-indazole. Sigma-Aldrich.

- 6-Nitro-1H-indazole - Safety D

- Application Notes and Protocols: 3-Methyl-6-nitro-1H-indazole as a Pharmaceutical Intermedi

- Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.

- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- 6-Nitroindazole | C7H5N3O2 | CID 24239. PubChem - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

The Nitro-Scaffold: A Technical Guide to the Discovery and History of Nitroindazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-substituted indazoles represent a fascinating and pharmacologically significant class of heterocyclic compounds that have carved a substantial niche in the landscape of medicinal chemistry. This technical guide provides a comprehensive exploration of their discovery, historical development, and core scientific attributes. From their early synthetic origins to their contemporary applications as versatile therapeutic agents, we delve into the key milestones, synthetic methodologies, and the ever-expanding biological activity spectrum of these remarkable molecules. This document is intended to serve as an in-depth resource for the scientific community actively engaged in the pursuit of novel drug discovery and development.

A Historical Odyssey: From Indazole's Genesis to the Rise of the Nitro-Derivatives

The story of nitroindazoles is intrinsically linked to the discovery of the parent indazole ring system. The journey commenced in the late 19th century, a period of profound advancement in organic chemistry.

The Pioneering Synthesis of the Indazole Ring

Emil Fischer, a name synonymous with foundational discoveries in organic chemistry, is credited with the first synthesis of the parent indazole ring in the 1880s[1][2]. This seminal work laid the chemical bedrock upon which the entire field of indazole chemistry would be built.

The Dawn of Nitroindazoles: Early 20th Century Explorations

While Fischer's work opened the door, it was in the early 20th century that the exploration of substituted indazoles, particularly nitro-substituted derivatives, began to gain momentum[1]. The pioneering efforts of chemists such as Jacobson, Huber, and Auwers were instrumental in these early stages. Their work on the cyclization of N-nitroso-o-toluidines not only provided a foundational method for indazole synthesis but also paved the way for the preparation of halogenated and nitrated indazoles[1].

The mid-20th century witnessed the development of more systematic and refined approaches to the synthesis of specific nitroindazole isomers. A significant contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, a method that has since become a staple in the organic synthesis literature[1][3]. Subsequent research, including work detailed in a 1976 patent, further expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these earlier methods[1]. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day[1].

The Art of Synthesis: Crafting the Nitroindazole Core

The synthetic routes to nitroindazole compounds have evolved significantly over the past century, driven by the need for efficiency, regioselectivity, and the generation of diverse derivatives for pharmacological screening.

Classical Approaches: The Jacobson and von Auwers Syntheses

Two of the earliest and most historically significant methods for constructing the indazole ring are the Jacobson and von Auwers syntheses.

The Jacobson synthesis proceeds via the diazotization of an appropriate aniline precursor, followed by an intramolecular cyclization. This method proved crucial in the early exploration of indazole chemistry.

The von Auwers Indazole Synthesis provided another key early contribution, offering a method for synthesizing 3-substituted indazoles. This reaction typically involves the condensation of an o-nitrobenzylidene chloride with a primary amine or hydrazine, followed by a reductive cyclization[4].

A Workhorse Protocol: The Synthesis of 5-Nitroindazole

The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene is a classic and robust procedure that has been meticulously documented in Organic Syntheses. This protocol exemplifies a self-validating system due to its detailed, step-by-step methodology and clearly defined outcomes.

Experimental Protocol: Synthesis of 5-Nitroindazole [3]

-

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Methanol

-

Decolorizing charcoal

-

-

Procedure:

-

A solution of 2-amino-5-nitrotoluene in glacial acetic acid is prepared in a round-bottomed flask equipped with a mechanical stirrer.

-

A solution of sodium nitrite in water is added all at once. The temperature is maintained below 25°C during this addition to prevent the decomposition of the diazonium salt intermediate. Causality: The rapid addition of the nitrite solution minimizes the formation of a yellow precipitate, presumed to be the diazoamino compound. Controlling the temperature is critical as diazonium salts are notoriously unstable at higher temperatures.

-

Stirring is continued for 15 minutes to ensure complete diazotization.

-

The solution is allowed to stand at room temperature for 3 days. Any precipitate formed during the initial hours is filtered and discarded.

-

The solution is then concentrated under reduced pressure.

-

Water is added to the residue, and the mixture is stirred to form a smooth slurry.

-

The crude product is filtered, washed thoroughly with cold water, and dried.

-

Purification is achieved by recrystallization from boiling methanol using decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

-

-

Expected Outcome:

-

Crude melting point: 204–206°C

-

Recrystallized melting point: 208–209°C

-

Yield: 72–80%

-

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a plethora of new methods for the preparation of nitroindazole derivatives, often focusing on improving yields, regioselectivity, and substrate scope. These include palladium-catalyzed cross-coupling reactions and metal-free synthetic strategies[2][5]. For instance, a modern approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF, providing a high-yielding and straightforward route to 5-nitroindazole[6].

A Spectrum of Biological Activity: The Pharmacological Significance of Nitroindazoles

The introduction of a nitro group to the indazole scaffold imparts unique electronic properties that have been exploited in the development of a wide array of biologically active molecules.

Antiparasitic Prowess: A Battle Against Neglected Tropical Diseases

Nitroindazole derivatives have emerged as potent agents against a range of protozoan parasites, offering hope in the fight against neglected tropical diseases.

-

Antiprotozoal Activity: Several families of 5-nitroindazole derivatives have demonstrated significant antiparasitic properties, particularly against protozoa from the Trypanosomatidae and Trichomonadidae families. This makes them promising candidates for the treatment of Chagas disease, leishmaniasis, and trichomoniasis[7]. The trypanocidal activity is often attributed to the activation of the nitro group by nitroreductases (NTRs) within the parasite, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[8].

-

Antileishmanial Candidates: Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising antileishmanial agents. Molecular modeling studies suggest that these compounds can act as effective inhibitors of trypanothione reductase (TryR), a crucial enzyme in the parasite's defense against oxidative stress[2][9].

Antibacterial Potential

Early investigations into the biological activities of nitroindazoles revealed their potential as antibacterial agents. For example, certain nitroindazole derivatives have shown activity against Neisseria gonorrhoeae, demonstrating that the indazole scaffold can serve as a valuable starting point for the development of novel antibacterial drugs[4].

Neuroprotection and Enzyme Inhibition

The nitroindazole scaffold has also been explored for its potential in treating neurological disorders.

-

Nitric Oxide Synthase Inhibition: 7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS)[10][11]. By inhibiting the production of nitric oxide in neuronal tissue, 7-NI is being investigated as a potential protective agent against nerve damage caused by excitotoxicity and in neurodegenerative diseases[10].

Anticancer and Kinase Inhibition

The versatile indazole nucleus is a prominent feature in a number of compounds with anticancer properties[9]. The nitro group can influence the interaction of these molecules with biological targets, and as such, nitroindazole derivatives are being investigated as potential kinase inhibitors, a critical class of drugs in cancer therapy[5].

Key Nitroindazole Compounds: A Comparative Overview

To facilitate research and development, the following table summarizes key data for prominent nitroindazole compounds.

| Compound Name | Structure | Key Discovery/Application | Reference(s) |

| 5-Nitroindazole | C7H5N3O2 | A foundational nitroindazole isomer with a well-established synthetic protocol. Possesses antifungal activity. | [1][3][12] |

| 6-Nitroindazole | C7H5N3O2 | Investigated for its potential in various therapeutic areas, including as a building block for more complex molecules. | [1][9] |

| 7-Nitroindazole | C7H5N3O2 | A selective inhibitor of neuronal nitric oxide synthase (nNOS), with potential neuroprotective effects. | [10][11] |

| 3-Chloro-6-nitro-1H-indazole derivatives | Varied | Promising antileishmanial candidates that inhibit trypanothione reductase. | [2][9] |

| 1,2-Disubstituted 5-nitroindazolin-3-ones | Varied | Exhibit notable trypanocidal properties against Trypanosoma cruzi. | [8] |

Visualizing the Chemistry: Synthetic Pathways and Logical Frameworks

Diagrammatic representations are invaluable tools for understanding the intricate relationships in chemical synthesis and biological pathways.

Generalized Synthetic Pathway to Nitroindazoles

Caption: A generalized workflow for the synthesis of nitroindazoles.

Mechanism of Action for Trypanocidal Nitroindazoles

Caption: Proposed mechanism of trypanocidal action for nitroindazoles.

Conclusion and Future Perspectives

The journey of nitroindazole compounds, from their initial synthesis in the early 20th century to their current status as privileged scaffolds in medicinal chemistry, is a testament to the enduring power of chemical innovation. The rich history of their discovery and the continuous evolution of their synthesis have paved the way for the identification of a remarkable range of biological activities. As our understanding of the intricate roles these compounds play in modulating biological systems deepens, the future for nitroindazole-based therapeutics appears exceptionally bright. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and the application of novel synthetic methodologies will undoubtedly unlock new and exciting therapeutic opportunities.

References

- A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles - Benchchem.

- The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles - Benchchem.

- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- What are the raw materials needed for synthesizing 3 - methyl - 6 - nitroindazole? - Blog.

- Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI.

- 5-nitroindazole - Organic Syntheses Procedure.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchG

- 5-Nitroindazole synthesis - ChemicalBook.

- Understanding Nitroindazole Derivatives: Synthesis and Applic

- 7-Nitroindazole - Wikipedia.

- 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem.

- 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem - NIH.

- 5-Nitroindazole - CAS Common Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 11. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-methyl-6-nitro-1H-indazole

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. 4-methyl-6-nitro-1H-indazole is a heterocyclic compound of significant interest due to the prevalence of the indazole scaffold in a wide array of pharmacologically active molecules. The strategic placement of a methyl group and a nitro group on the indazole core can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound, offering predictive insights and detailed experimental protocols to facilitate its synthesis and characterization.

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the molecular structure of this compound and the correlation between its structural features and the primary spectroscopic techniques used for its characterization.

A Technical Guide to the Theoretical Properties and Computational Modeling of 4-methyl-6-nitro-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] This technical guide provides a specialized focus on 4-methyl-6-nitro-1H-indazole, a derivative with significant potential for further development. We delve into the core theoretical properties of this molecule, grounded in first-principles quantum mechanics, and outline a comprehensive framework for its computational modeling. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for Density Functional Theory (DFT) analysis and molecular docking simulations. By explaining the causality behind methodological choices, we aim to equip scientists with the tools to predict the molecule's behavior, understand its structure-activity relationships, and accelerate its journey from a theoretical entity to a potential therapeutic lead.

Molecular Structure and Foundational Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring. The strategic placement of the methyl group at position 4 and the electron-withdrawing nitro group at position 6 significantly influences the molecule's electronic distribution, reactivity, and intermolecular interaction potential.

The indazole ring system can exist in two tautomeric forms, 1H and 2H.[1] Theoretical calculations on related indazoles have shown that the 1H-tautomer is generally more stable, a principle that is expected to hold for this derivative.[2] The nitro group, being strongly electron-withdrawing, decreases the electron density on the benzene ring, while the methyl group acts as a weak electron-donating group. This electronic push-pull system is critical to its chemical behavior and biological target interactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and data from highly similar compounds like 3-methyl-6-nitro-1H-indazole and 6-nitro-1H-indazole.[3][4] These properties are crucial for understanding its solubility, membrane permeability, and overall drug-likeness.

| Property | Predicted Value / Range | Rationale & Significance |

| Molecular Formula | C₈H₇N₃O₂ | Defines the elemental composition.[3] |

| Molecular Weight | ~177.16 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).[3] |

| XLogP3 | ~1.8 - 2.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3][4] |

| Hydrogen Bond Donors | 1 (from NH) | The pyrazole NH group can act as a hydrogen bond donor in interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (2 from NO₂, 1 from pyrazole N) | The nitro group oxygens and the pyrazole nitrogen are key sites for forming hydrogen bonds. |

Theoretical Spectroscopic Profiles

Computational chemistry allows for the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation.

-

¹H NMR: The aromatic protons are expected to appear in the δ 7.5-8.5 ppm region. The proton at position 5, situated between the methyl and nitro groups, would likely be the most deshielded. The methyl protons should appear as a singlet around δ 2.5 ppm.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The carbon attached to the nitro group (C6) is expected to be significantly downfield due to the strong deshielding effect.

-

IR Spectroscopy: Key vibrational frequencies are anticipated. The N-H stretch of the pyrazole ring should appear around 3300 cm⁻¹. Strong asymmetric and symmetric stretching bands for the NO₂ group are expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

These predicted spectra, derived from established principles and data on similar molecules, provide a theoretical fingerprint for the identification and characterization of this compound.[6][7]

Computational Modeling: A Predictive Framework

Computational modeling is indispensable for predicting molecular properties and interactions, thereby guiding synthesis and experimental testing. We will detail two foundational workflows: Density Functional Theory (DFT) for understanding intrinsic molecular properties and Molecular Docking for predicting binding affinity to protein targets.

Density Functional Theory (DFT) Analysis

Causality: DFT is the method of choice for gaining insight into a molecule's electronic structure and reactivity. It provides a robust balance between computational cost and accuracy. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict the molecule's kinetic stability and reactivity. The HOMO-LUMO energy gap is a critical indicator; a smaller gap suggests higher reactivity.[8]

Caption: A typical workflow for DFT analysis of a small molecule.

Experimental Protocol: DFT Calculation

-

Structure Preparation: Generate an initial 3D structure of this compound using molecular builder software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Rationale: This step finds the lowest energy conformation of the molecule.

-

Method: Employ the B3LYP functional with a 6-311++G(d,p) basis set.[2][9][10] This level of theory is well-validated for organic molecules and provides accurate geometries and electronic properties.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.[11]

-

-

Frequency Calculation:

-

Rationale: Perform a frequency calculation on the optimized geometry to verify that it is a true energy minimum (i.e., no imaginary frequencies). This is a critical self-validation step.

-

-

Electronic Property Analysis:

-

Rationale: Using the validated structure, perform a single-point energy calculation to derive key electronic descriptors.

-

Outputs:

-

HOMO/LUMO Energies: Determine the energy gap (ΔE = ELUMO – EHOMO).

-

Molecular Electrostatic Potential (MEP) Map: Visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the nitro group will be strongly electrophilic (blue/green), while the pyrazole ring will show nucleophilic character (red/yellow).

-

Natural Bond Orbital (NBO) Analysis: Calculate the partial charges on each atom to quantify the electronic effects of the substituents.[12]

-

-

Molecular Docking Simulations

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. By estimating the binding affinity (e.g., in kcal/mol), we can rank potential inhibitors and prioritize them for experimental validation.[13] The indazole scaffold is a known "hinge-binder" in many kinase inhibitors, making this type of analysis particularly relevant.

Caption: Standard workflow for a molecular docking experiment.

Experimental Protocol: Molecular Docking

-

Target Selection & Preparation:

-

Rationale: Choose a protein target relevant to the known biological activities of indazoles, such as Cyclooxygenase-2 (COX-2, PDB ID: 3NT1) for anti-inflammatory potential or a specific kinase.[14]

-

Method: Download the crystal structure from the Protein Data Bank (PDB). Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.

-

-

Ligand Preparation:

-

Rationale: An accurate ligand structure is crucial for a meaningful docking result.

-

Method: Use the DFT-optimized geometry of this compound. Assign partial charges (e.g., Gasteiger charges).

-

-

Grid Generation:

-

Rationale: Define the three-dimensional search space where the docking algorithm will attempt to place the ligand.

-

Method: Center a grid box on the known active site of the target protein. The size should be sufficient to accommodate the ligand in various orientations.[13]

-

-

Docking Simulation:

-

Results Analysis:

-

Rationale: Evaluate the output to understand the binding potential and mechanism.

-

Outputs:

-

Binding Affinity: The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding.

-

Binding Pose: The 3D orientation of the ligand in the active site.

-

Intermolecular Interactions: Identify key hydrogen bonds, hydrophobic interactions, and π-stacking with active site residues. Visualize these interactions using software like PyMOL or Discovery Studio.

-

-

Predicted Docking Performance

Based on studies of similar nitro-substituted heterocyclic compounds, this compound is expected to form key interactions with protein targets.

| Interaction Type | Predicted Residue Partners (Example: COX-2) | Rationale |

| Hydrogen Bonding | Arg120, Tyr355, Ser530 | The nitro group oxygens and the pyrazole NH are prime candidates for forming H-bonds with polar/charged residues in the active site. |

| π-π Stacking | Trp387, Tyr385 | The aromatic indazole ring can stack with the aromatic side chains of tryptophan or tyrosine residues. |

| Hydrophobic Interactions | Val349, Leu352, Val523 | The methyl group and the benzene portion of the indazole ring can engage in favorable hydrophobic contacts. |

Conclusion and Future Directions

This guide establishes a robust theoretical and computational foundation for the study of this compound. Through DFT, we can predict its structural stability, electronic properties, and reactivity hotspots. With molecular docking, we can screen its potential against various biological targets, generating testable hypotheses for its mechanism of action. The combined insights from these computational methodologies provide a powerful, cost-effective strategy to guide the empirical synthesis and biological evaluation of this promising molecule. Future work should focus on validating these computational predictions through spectroscopic analysis of the synthesized compound and in vitro assays against predicted protein targets to confirm its therapeutic potential.

References

-

Inam, A., Uddin, A., Akhtar, A., Abid, M., & Azam, A. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate. Annals of Clinical Cytology and Pathology, 7(1), 1141. Available at: [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Youssif, B. G. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC, 2021(viii), 296-307. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. RSC Advances. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Semantic Scholar. Available at: [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14107-14123. Available at: [Link]

-

Khan, Y., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure. Available at: [Link]

-

Saha, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 941-951. Available at: [Link]

-

Islam, M. T., et al. (2022). in silico screening of antitubercular and anti-inflammatory activity of indazole based natural. Journal of Drug Delivery and Therapeutics, 12(4-S), 72-80. Available at: [Link]

-

Sondhi, S. M., et al. (2009). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Medicinal Chemistry Research, 18, 638-650. Available at: [Link]

-

Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6695-6705. Available at: [Link]

-

Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. Available at: [Link]

-

Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]

-

Bakri, Y. E., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 19, 1375-1387. Available at: [Link]

-

Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Bakri, Y. E., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. Available at: [Link]

-

Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole, 1-methyl-6-nitro-. PubChem Compound Database. Available at: [Link]

-

Gökçe, M., et al. (2021). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. Frontiers in Chemistry, 9, 745347. Available at: [Link]

-

Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. ElectronicsAndBooks. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-6-nitro-1H-indazole. PubChem Compound Database. Available at: [Link]

-

Islam, M. T., et al. (2022). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem Compound Database. Available at: [Link]

-

Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. Available at: [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate [jscimedcentral.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Nitroindazoles: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted nitroindazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and antiparasitic properties. We delve into the core mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the fields of drug discovery and development. This document is designed to serve as a comprehensive resource, bridging fundamental chemistry with practical biological evaluation to accelerate the translation of promising nitroindazole scaffolds into clinical candidates.

Introduction: The Chemical Versatility and Biological Promise of the Nitroindazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. The introduction of a nitro group onto this framework, creating nitroindazoles, profoundly influences the molecule's electronic properties and, consequently, its biological activity. The nitro group, being a strong electron-withdrawing group, can be bioreductively activated under specific physiological conditions, a key feature underpinning much of the therapeutic potential of this compound class.[1][2] This guide will dissect the diverse biological activities of substituted nitroindazoles, offering insights into their structure-activity relationships (SAR) and mechanisms of action.

Anticancer Activity: Exploiting Tumor Hypoxia

A hallmark of solid tumors is the presence of hypoxic regions, where low oxygen levels create a unique microenvironment.[3][4] This physiological distinction provides a therapeutic window for hypoxia-selective drugs, and substituted nitroindazoles have emerged as promising candidates in this arena.[3][5][6]

Mechanism of Action: Bioreductive Activation and Cellular Consequences

The anticancer activity of many nitroindazoles is intrinsically linked to the reductive metabolism of the nitro group, which is significantly enhanced under hypoxic conditions.[2][5] In normoxic tissues, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can readily re-oxidize the resulting radical anion.[2] However, in the oxygen-deficient environment of a tumor, this radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates.[7] These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and, ultimately, cell death.[3][5][8]

Recent studies have shown that 2-nitroimidazoles, a closely related class, can induce replication stress, slow down cell cycle progression, and alter cell morphology in hypoxic cancer cells.[3] Notably, these compounds were found to covalently bind to cellular proteins rather than DNA, leading to the inhibition of key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST).[3][6]

Figure 1: Mechanism of bioreductive activation of nitroindazoles in normoxic versus hypoxic conditions.

Quantitative Assessment of Anticancer Activity

The potency of substituted nitroindazoles against various cancer cell lines is typically quantified by determining their half-maximal inhibitory concentration (IC50). Below is a table summarizing the reported IC50 values for representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HTB-26 (Breast) | 10-50 | [9] |

| Compound 2 | PC-3 (Prostate) | 10-50 | [9] |

| Compound 2 | HepG2 (Liver) | 10-50 | [9] |

| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | [10] |

| 5-nitro-2-picolyl-indazolin-3-one | Various | 1.1 ± 0.3 - 5.4 ± 1.0 | [11] |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Various | 0.46 ± 0.01 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted nitroindazole compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Figure 3: Common synthetic routes for the preparation of substituted nitroindazoles.

Conclusion and Future Perspectives

Substituted nitroindazoles are a promising class of compounds with a diverse range of biological activities. Their mechanism of action, often involving bioreductive activation, makes them particularly attractive for targeting specific physiological conditions such as tumor hypoxia and anaerobic infections. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile scaffold further. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating more detailed molecular mechanisms of action to identify novel drug targets and overcome resistance. With continued investigation, substituted nitroindazoles hold the potential to yield new and effective treatments for some of the world's most challenging diseases.

References

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300. [Link]

-

Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Antioxidants & Redox Signaling, 22(10), 874-888. [Link]

-

Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. (2011). Antimicrobial Agents and Chemotherapy, 55(8), 3820-3828. [Link]

-

The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). Biology, 10(5), 388. [Link]

-

The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). ResearchGate. [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300. [Link]

-

Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. (2024). International Journal of Molecular Sciences, 25(17), 9427. [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). Molecules, 29(20), 4843. [Link]

- Process for the preparation of substituted indazoles. (1976).

-

Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. (2018). Parasites & Vectors, 11(1), 594. [Link]

-

The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). The University of Liverpool Repository. [Link]

-

Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (2012). PLoS Neglected Tropical Diseases, 6(8), e1786. [Link]

-

5-nitroindazole. (n.d.). Organic Syntheses Procedure. [Link]

-

Nitroimidazoles as anti-tumor agents. (2011). Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [Link]

-

5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1998). Arzneimittelforschung, 48(7), 781-786. [Link]

-

Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. (n.d.). ResearchGate. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives. (2023). Parasite, 30, 42. [Link]

-

Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. (2012). Cancer Science, 103(6), 991-997. [Link]

-